Journal Name:Journal of Pharmaceutical Analysis
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-08-15 , DOI:
10.1039/D3QI01315D
Phase engineering can overcome the weaknesses of catalysts by tuning the electronic structures and catalytic functions. In this study, we investigate the role of phase-engineered NiSx, specifically hexagonal, trigonal and cubic phases, as a cocatalyst decorated onto the semiconductor surface. We demonstrate that NiSx with different phases (i.e. h-NiS, t-NiS and c-NiS2) can greatly improve the photocatalytic hydrogen evolution rate of various classical semiconductors including TiO2, CdS and carbon nitride (CN). In particular, it is observed that c-NiS2 can promote the H2 evolution performance with the highest improvement factor compared with h-NiS and t-NiS regardless of the type of hosting semiconductor. The highly efficient sacrificial hydrogen evolution performance rates are achieved on c-NiS2/CN (4078 μmol h−1 g−1), c-NiS2/TiO2 (345 μmol h−1 g−1) and c-NiS2/CdS (14 604 μmol h−1 g−1) under light irradiation (λ > 320 nm). As revealed by detailed characterizations and theoretical computations, the significant higher performance of c-NiS2 is because c-NiS2 possesses more appropriate hydrogen adsorption Gibbs free energy and better ability in facilitating charge migration compared to h-NiS and t-NiS. Our findings highlight the great potential of phase engineering as a general strategy for improving the catalytic performance of different catalysts.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-08-11 , DOI:
10.1039/D3QI01337E
In order to solve the environmental problems caused by the ever-growing NO emission from the combustion of fossil fuels, an electrocatalytic reduction technique has been developed to convert NO into NH3 under ambient conditions, which is also regarded as a promising alternative for the traditional Haber–Bosch process. Catalysts with excellent activity and selectivity are necessary for the efficient NO reduction to NH3. Herein, we decorated Ti3C2 quantum dots (Ti3C2 QDs) on Cu nanowires (Cu NWs) as an efficient and stable electrocatalyst (Ti3C2 QDs/Cu NWs) with greatly improved NO conversion performances. The Ti3C2 QDs/Cu NWs affords a significantly enhanced NH3 yield of 5346.3 μg h−1 mg−1 and high faradaic efficiency (FE) of 95.5% compared to the Cu NWs (3313.11 μg h−1 mg−1, 89.51%) at −0.4 V vs. RHE in 0.1 M K2SO4 electrolyte. We further assembled a Zn–NO battery using Ti3C2 QDs/Cu NWs as the cathode and a Zn plate as the anode, which shows a power density of 3.03 mW cm−2 and an NH3 yield of 925.2 μg h−1 mg−1. The improved NORR activity can be attributed to the role of the Ti3C2 QDs converter. The density functional theory calculation results reveal the catalytic mechanism, indicating the reaction pathway of *NO → *HNO → *N → *NH → *NH2 → *NH3 and the potential determination step of *N → *NH.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-08-29 , DOI:
10.1039/D3QI01531A
Defects at the buried interface are the primary factors contributing to recombination losses and instability in perovskite solar cells (PSCs) with n–i–p structure. Here, a molecule with bilateral electron-donating groups, 6-amino-1-hexanol (HAL), is introduced between SnO2 and perovskite (PVK) to optimize the characteristics of the buried interfacial properties, as well as the PVK film quality. The surface defects of SnO2 can be more effectively passivated, and its energy level structure can be tuned more appropriately. Meanwhile, the electron-donating groups in HAL can passivate the Pb2+ defects and stabilize the [PbI6]4− octahedra at the buried interface. With the assistance of bilateral electron-donating groups, HAL can act as a molecular bridge to easily bridge SnO2 and PVK to passivate the buried interfacial defects, thus enhancing device performance. As a result, the photovoltaic performance was significantly improved by the buried modification with HAL, ultimately achieving a champion PCE of 23.58%, far superior to the inferior PCE of 21.30% of the pristine device. Furthermore, after 35 days of storage at approximately 35% relative humidity (RH) and room temperature, the device based on HAL-modified SnO2 demonstrates significantly better stability than the pristine device, as it still maintains over 90% of the initial efficiency. This study provides an effective molecular bridge strategy for further enhancing the performance of PSCs.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-09-01 , DOI:
10.1039/D3QI00962A
Aqueous alkaline rechargeable batteries (ARBs) have huge potential in energy storage equipment because of their low cost, safety and high ionic conductivity. However, the performance of actual ARBs is largely limited by electrode materials. Here, the CoNiMn-LDH cathode with a hollow cubic structure and the Bi2O3 anode with a rod-shaped structure were successfully prepared using MOFs as templates. Compared with binary CoNi-LDH, the ternary CoNiMn-LDH has a larger voltage window, higher capacity, and faster charge transport dynamics and ion diffusion dynamics. A full battery was assembled with CoNiMn-LDH and Bi2O3, and exhibited a high specific capacity of 247.32 mA h g−1 at 1 A g−1. It exhibited cycling stability for up to 1400 cycles and its capacity retention was 87% at 4 A g−1. In addition, a high energy density of 120 W h kg−1 could also be achieved at a power density of 4219 W kg−1. This study provides an instructive paradigm for the design and preparation of advanced electrode materials for full batteries.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-08-24 , DOI:
10.1039/D3QI01456H
Birefringent crystals play a crucial role in regulating the polarization of light and are widely used in optoelectronic fields. However, the effective design of novel infrared (IR) birefringent crystals with large birefringence (Δn) still face significant challenges. In this study, we present the rational design and successful synthesis of two novel quinary oxychalcogenides with the formula Ba3MIIGe3O2S8 (MII = Mn, Cd), employing a heteroanion-introduction strategy via high-temperature solid-state reactions. Ba3MIIGe3O2S8 (MII = Mn, Cd) crystallized in the monoclinic space group P21/n (no. 14) and the structures comprised one-dimensional (1D) [MIIGe3S8O2]6− chains arranged in an antiparallel manner and separated by Ba2+ cations. The coexistence of multiple heteroanionic ligands ([MIIOS5] octahedra, [GeOS3], and [GeO2S2] tetrahedra) in one material was surprisingly discovered for the first time in the realm of oxychalcogenides. It was revealed that the heteroanion-introduction strategy not only leads to a reduction in the structural dimensionality but also enhances the optical anisotropy significantly. Notably, Ba3MIIGe3O2S8 (MII = Mn, Cd) demonstrated large Δn values of 0.11 and 0.14, which represent a remarkable improvement compared to the three-dimensional (3D) parent AE3MIIMIV2Q8 system (Δn = 0). Furthermore, theoretical calculations suggest that the significant Δn of Ba3MIIGe3O2S8 (MII = Mn, Cd) resulted primarily from the combination of polarizabilities from the various heteroanionic groups. Overall, these results highlight the potential of the heteroanion-introduction strategy for designing novel IR birefringent materials for optoelectronic applications.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-07-28 , DOI:
10.1039/D3QI00719G
Colloidal cesium lead halide perovskite nanocrystals (CsPbX3 PNCs) are prone to instability due to low lattice energy and dynamic ionic bonding between the PNC core and the inorganic–organic interface. To address this issue, we propose a stapled ligand, perfluoroglutaric acid (PFGA), that can effectively passivate the surface of CsPbBr3 PNCs through atomic-scale double chelating coordination with Pb2+ between neighboring [PbBr6]4− unit cells. Theoretical calculations show that this precise double chelating on the surface of CsPbBr3 PNCs can achieve a much stronger bonding energy (−5.19 eV) compared to single-chelated perfluoroadipic acid (−1.42 eV) or other similar ligands with trivial changes in chain length. The PFGA enables CsPbBr3 PNCs to achieve a high photoluminescence quantum yield of over 85% with a single acid as a capping agent, as well as outstanding dispersion in a variety of polar solvents. Furthermore, the PFGA-capped CsPbBr3 PNCs exhibit excellent purification stability after five rounds of vigorous washing and long-term stability after more than six months of storage within ethanol, which has been successfully applied for chloride sensing in different circumstances. Our findings provide insight into the design of surface engineering strategies to produce highly emissive and stable PNCs and broaden the sensing field of PNCs in polar media.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-07-31 , DOI:
10.1039/D3QI01246H
The development of novel coordination compounds as energetic materials still faces significant challenges, particularly in overcoming the proportion of negative ions, which is a challenging task. Here, we prepare the ligand HDAPZCA (3,5-diamino-1H-pyrazole-4-carbohydrazide), whose skeletal ring and substituent play different roles. The coordination compound Cu(H2DAPZCA)2(ClO4)4·5H2O (EIsCCs-1·2H2O) obtained by using it as a ligand possesses dual structural units of an ionic salt and a coordination compound. The novel structure of EIsCCs-1 endows it with a higher ClO4− content, acceptable thermal stability (Td = 200 °C), good mechanical sensitivity (IS = 7 J, FS = 30 N), and outstanding detonation performance (DEXPLO 5 = 8.0 km s−1, PEXPLO 5 = 30.9 GPa). In addition, EIsCCs-1 not only has a low energy threshold for laser initiation (E = 48 mJ) but also can be used as both a primary explosive and a secondary explosive at the same time.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-07-21 , DOI:
10.1039/D3QI01079A
Preventing the formation of β-amyloid peptide (Aβ) aggregates is a promising strategy for Alzheimer's disease (AD) treatment. Given the critical influence of chirality on Aβ aggregation, incorporation of enantioselective recognition into the design of Aβ inhibitors is one key issue for AD therapeutics. Herein, we prepared a couple of inherent enantiomerically pure polyoxometalates (POMs) as novel chiral Aβ inhibitors. Thanks to their chiral nature and similar size to a typical α-helix peptide, the chiral POM enantiomers exhibited different binding behavior with Aβ40, leading to a noticeable enantioselective inhibitory effect on Aβ aggregation. In contrast to its enantiomer L-POM, D-POM displayed a higher Aβ40-binding affinity and greater brain biodistribution. Together with its ROS-scavenging capacity, D-POM could significantly reduce Aβ accumulation and showed better rescue of memory deficits in AD mice. This work provides guidance for the nanoscale engineering of chiral drugs for AD therapy with similar properties.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1039/D3QI00735A
Surface Organometallic Chemistry (SOMC) aims at selective preparation of unusual or highly reactive species on the surfaces of inorganic supports in order to reach a better understanding of classical heterogeneous catalysts and discover new reactivities and catalytic transformations. SOMC relies on the application of both surface science techniques and molecular organometallic chemistry; in particular it requires rational design of the molecular precursors to ensure their selective reactivity with the supports. In this report we apply the SOMC protocols to prepare well-defined silica-supported Zr imido complexes. We describe the synthesis of Zr imido pyrrolyl complexes Zr(NR)(Me2Pyr)2(py)2 (R = tBu (1a), Ar (1b); Ar = 2,6-iPr2C6H3, Me2Pyr = 2,5-dimethylpyrrolyl, py = pyridine), investigate their grafting onto the surface of partially dehydroxylated silica and evaluate the obtained materials as oxo/imido heterometathesis catalysts in comparison with the previously reported highly active supported Ti systems. We also investigate the stoichiometric oxo/imido exchange reactivity of Zr imides using Ph2CO as a probe molecule, compare them with isostructural Ti analogs Ti(NR)(Me2Pyr)2(py)2 (R = tBu (2a), Ar (2b)), and discuss how these results correlate with the differences in their electronic structure and catalytic performance of silica-supported species.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-08-11 , DOI:
10.1039/D3QI01228J
The development of ceramic capacitors featuring high reliability and superior comprehensive performance is vital for practical applications in medium electric fields. In this work, a synergistic strategy was proposed to improve the energy storage performance of (1 − x)0.94Bi0.47Na0.47Ba0.06TiO3-xCaTi0.8Sn0.2O3 ((1 − x)BNBT-xCTS) ceramics by introducing polymorphic nanodomains and transforming rhombohedral (R3c) to tetragonal (P4bm) forms, exhibiting a superparaelectric state at room temperature (RT). Remarkably, a lead-free 0.75Bi0.47Na0.47Ba0.06TiO3-0.25CaTi0.8Sn0.2O3 (0.75BNBT-0.25CTS) ceramic exhibits superior energy storage properties: Wrec = 5.81 J cm−3 and η = 90.5% at a moderate field of 315 kV cm−1, along with promising frequency/temperature stability (1–200 Hz and 20–200 °C) as well as a fast discharge rate (t0.9) of 72 ns. Additionally, the sample of 0.75Bi0.47Na0.47Ba0.06TiO3-0.25CaTi0.8Sn0.2O3 shows excellent dielectric constant and thermal stability (Δε′/ε′25 °C ≤ ±15% at 1 kHz) in the range of −120 to 204 °C, satisfying the XR9-type capacitor. This study shows that the construction of polymorphic nanodomains and superparaelectric states at RT is an effective strategy to obtain high-efficiency energy storage ceramics under medium electric fields.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |